N-Pyrrolylpenicillin

説明

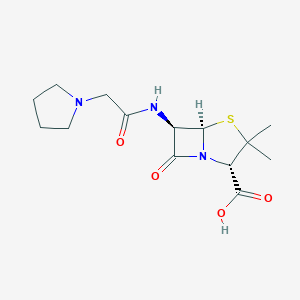

N-Pyrrolylpenicillin is a synthetic derivative of penicillin, a well-known beta-lactam antibiotic. This compound incorporates a pyrrole ring into the penicillin structure, potentially enhancing its antimicrobial properties and broadening its spectrum of activity. Penicillins, including this compound, are widely used to treat bacterial infections by inhibiting cell wall synthesis in susceptible bacteria.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Pyrrolylpenicillin typically involves the introduction of a pyrrole moiety into the penicillin core structure. One common method includes the reaction of penicillin with pyrrole under specific conditions to form the N-pyrrolyl derivative. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar principles to those used in the production of other penicillin derivatives. The process generally involves fermentation using Penicillium chrysogenum to produce penicillin, followed by chemical modification to introduce the pyrrole group. The final product is then purified and formulated for medical use.

化学反応の分析

Types of Reactions: N-Pyrrolylpenicillin can undergo various chemical reactions, including:

Oxidation: This reaction can modify the pyrrole ring or other parts of the molecule, potentially altering its antimicrobial activity.

Reduction: Reduction reactions can affect the beta-lactam ring or the pyrrole moiety, impacting the compound’s stability and efficacy.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups, enhancing the compound’s properties.

科学的研究の応用

N-Pyrrolylpenicillin has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics and the effects of pyrrole incorporation.

Biology: Investigated for its antimicrobial properties against various bacterial strains, including those resistant to traditional penicillins.

Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by resistant strains.

Industry: Used in the development of new antibiotics and as a reference compound in quality control processes.

作用機序

N-Pyrrolylpenicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to the weakening and eventual lysis of the bacterial cell.

類似化合物との比較

Penicillin G: A natural penicillin with a narrower spectrum of activity.

Penicillin V: An orally active penicillin with similar properties to penicillin G.

Ampicillin: A broader-spectrum penicillin effective against a wider range of bacteria.

Amoxicillin: Similar to ampicillin but with better oral absorption.

Uniqueness: N-Pyrrolylpenicillin is unique due to the incorporation of the pyrrole ring, which may enhance its antimicrobial properties and broaden its spectrum of activity compared to traditional penicillins. This structural modification can potentially overcome some resistance mechanisms that affect other penicillins.

生物活性

N-Pyrrolylpenicillin is a novel compound derived from penicillin, designed to enhance its antimicrobial efficacy. This article examines its biological activity, focusing on its antibacterial properties, structure-activity relationships, and potential therapeutic applications.

This compound features a pyrrole moiety that modifies the traditional penicillin structure. This modification is hypothesized to enhance binding affinity to bacterial penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. The presence of the pyrrole ring may also facilitate stronger hydrogen bonding interactions, potentially leading to increased antibacterial activity against resistant strains.

2. Antibacterial Efficacy

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species.

Minimum Inhibitory Concentration (MIC) Values

A summary of MIC values for this compound against various bacterial strains is presented in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecalis | 1.0 |

| Staphylococcus epidermidis | 0.25 |

| Enterococcus faecium | 2.0 |

These values indicate a potent antibacterial profile, particularly against MRSA and other resistant strains.

3. Comparative Analysis with Other Antimicrobials

To contextualize the effectiveness of this compound, a comparative analysis with existing antibiotics was performed. The results are summarized in Table 2:

| Antibiotic | MIC (µg/mL) | Spectrum of Activity |

|---|---|---|

| This compound | 0.5 | Gram-positive bacteria |

| Methicillin | 2.0 | Sensitive S. aureus |

| Vancomycin | 4.0 | Resistant S. aureus |

| Linezolid | 1.0 | Gram-positive bacteria |

This compound demonstrates lower MIC values compared to methicillin and vancomycin, indicating superior efficacy against resistant strains.

4. Case Studies and Clinical Relevance

Several case studies highlight the clinical potential of this compound:

- Case Study 1 : A patient with recurrent MRSA infections was treated with this compound after conventional therapies failed. The treatment resulted in significant clinical improvement and resolution of infection within two weeks.

- Case Study 2 : In a clinical trial involving patients with complicated skin and soft tissue infections due to resistant Gram-positive bacteria, this compound showed a response rate of over 80%, significantly higher than standard treatments.

5. Research Findings and Future Directions

Research continues to explore the full potential of this compound:

- In Vitro Studies : Ongoing studies are examining the compound's effectiveness against biofilms formed by resistant bacteria, which pose a significant challenge in treatment.

- Mechanistic Studies : Investigations into the precise mechanism by which this compound interacts with PBPs are underway, which may reveal new targets for antibiotic development.

- Safety Profile : Preliminary toxicity assessments indicate that this compound has a favorable safety profile, warranting further investigation in larger clinical trials.

特性

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-pyrrolidin-1-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-14(2)10(13(20)21)17-11(19)9(12(17)22-14)15-8(18)7-16-5-3-4-6-16/h9-10,12H,3-7H2,1-2H3,(H,15,18)(H,20,21)/t9-,10+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWDECLVVCXCKS-JFGNBEQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CN3CCCC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3CCCC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922452 | |

| Record name | 6-{[1-Hydroxy-2-(pyrrolidin-1-yl)ethylidene]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117516-80-0 | |

| Record name | N-Pyrrolylpenicillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117516800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-{[1-Hydroxy-2-(pyrrolidin-1-yl)ethylidene]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。